molecular formula C12H20N2OS B7544473 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine

4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine

Cat. No. B7544473
M. Wt: 240.37 g/mol
InChI Key: XHVUPNITVPJJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, immune response, and neurodegeneration. MRS 2578 has been widely used as a research tool to investigate the role of P2Y6 receptor in these processes.

Mechanism of Action

4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 acts as a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by uridine diphosphate (UDP). P2Y6 receptor activation leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 blocks the binding of UDP to P2Y6 receptor, thereby preventing the activation of these signaling pathways.
Biochemical and Physiological Effects:
4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has been shown to have various biochemical and physiological effects, depending on the specific research application. For example, 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has been shown to inhibit microglial activation and neuroinflammation in Alzheimer's disease models, suggesting a potential therapeutic role for P2Y6 receptor antagonists in this disease. 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has also been shown to reduce inflammation and airway hyperresponsiveness in asthma models, indicating a potential therapeutic application for P2Y6 receptor antagonists in this disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 in lab experiments is its selectivity for P2Y6 receptor, which allows for specific investigation of the role of this receptor in various processes. However, one limitation of using 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 is its relatively low potency compared to other P2Y6 receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are several future directions for research involving 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 and P2Y6 receptor. One potential direction is to investigate the role of P2Y6 receptor in other diseases and physiological processes, such as cancer, cardiovascular disease, and pain. Another potential direction is to develop more potent and selective P2Y6 receptor antagonists for therapeutic use. Additionally, further research is needed to fully understand the intracellular signaling pathways activated by P2Y6 receptor and how these pathways contribute to different physiological and pathological processes.

Synthesis Methods

4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-tert-butyl-4-chloro-1,3-thiazole, which is then reacted with morpholine in the presence of a base to yield 4-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]morpholine. The compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has been used in various scientific research applications to investigate the role of P2Y6 receptor in different physiological and pathological processes. For example, 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has been used to study the involvement of P2Y6 receptor in microglial activation and neuroinflammation in Alzheimer's disease. 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has also been used to investigate the role of P2Y6 receptor in the regulation of immune response and inflammation in various diseases, including asthma, arthritis, and colitis.

properties

IUPAC Name

4-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c1-12(2,3)11-13-10(9-16-11)8-14-4-6-15-7-5-14/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVUPNITVPJJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine

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